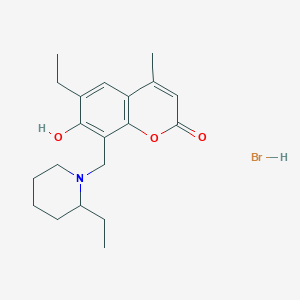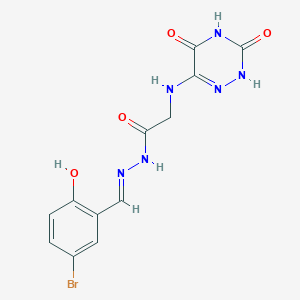
C20H28BrNO3
Overview
Description
C20H28BrNO3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 410.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Sodium Iminoquinolates : A study by Zhang et al. (2016) in "Inorganic chemistry frontiers" explores the synthesis of sodium 2-arylimino-8-quinolates, which are structurally related to C20H28BrNO3. These compounds exhibit catalytic behavior in the ring-opening polymerization of rac-lactide, a process relevant in the production of polylactides (Zhang et al., 2016).
Applications of C2N in Various Fields : Tian et al. (2020) in "Advanced Science" review the applications of C2N, a carbon-nitride material. Although the chemical composition differs from this compound, the study provides insight into the diverse applications of nitrogen-containing compounds in fields like catalysis, environmental science, and biotechnology (Tian et al., 2020).
Advances in C1 Catalysis and Catalyst Development : Bao et al. (2019) in "ACS Catalysis" highlight the progress in C1 catalysis, focusing on the conversion of simple carbon-containing compounds into valuable chemicals. This research area may have parallels with the reactivity and applications of this compound (Bao et al., 2019).
Metal-Organic Frameworks in C1 Chemistry : Cui et al. (2019) discuss the use of metal-organic frameworks (MOFs) for transforming C1 molecules like CO, CO2, and CH4. The design and synthesis of functional nanomaterials for these transformations might relate to the potential applications of this compound (Cui et al., 2019).
Structural Analysis of a Similar Compound : Parthiban et al. (2008) analyzed a compound (C20H19Br2NO) structurally similar to this compound, providing insights into its molecular conformation and crystal packing. This might offer clues about the physical and chemical properties of this compound (Parthiban et al., 2008).
Photocatalytic C-C Coupling from CO2 Reduction : Wang et al. (2021) in the "Journal of the American Chemical Society" discuss photocatalytic systems for reducing CO2, an area that could potentially involve compounds like this compound in catalysis or as intermediates (Wang et al., 2021).
Synthesis of Cyclic Carbonates from Epoxides and CO2 : Büttner et al. (2017) in "Topics in Current Chemistry" review the synthesis of cyclic carbonates, a process where this compound might have potential applications as a catalyst or reactant (Büttner et al., 2017).
Properties
IUPAC Name |
6-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.BrH/c1-4-14-11-16-13(3)10-18(22)24-20(16)17(19(14)23)12-21-9-7-6-8-15(21)5-2;/h10-11,15,23H,4-9,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEFVIXDSFDSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(C(=CC3=C2OC(=O)C=C3C)CC)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]pyrazole-4-carboxylate](/img/structure/B7740096.png)

![2-[[2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7740121.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7740136.png)

![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B7740146.png)
![6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide](/img/structure/B7740155.png)


![8-[[Bis(2-methylpropyl)amino]methyl]-6-ethyl-7-hydroxy-4-methylchromen-2-one](/img/structure/B7740162.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-6-ethyl-7-hydroxy-4-methylchromen-2-one;2,3-dihydroxybutanedioic acid](/img/structure/B7740183.png)
![2-Ethyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]benzo[c]chromen-6-one;hydrobromide](/img/structure/B7740195.png)
